molecular formula C9H10N2O3 B565218 Nicotinic Acid Methyl Ester 5-N-Methylnitrone CAS No. 1159977-53-3

Nicotinic Acid Methyl Ester 5-N-Methylnitrone

Cat. No.: B565218
CAS No.: 1159977-53-3
M. Wt: 194.19
InChI Key: WNUAISHOPGNAAY-IZZDOVSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinic Acid Methyl Ester 5-N-Methylnitrone typically involves the esterification of nicotinic acid followed by nitrone formation. The esterification can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid. The nitrone formation involves the reaction of the ester with a suitable nitrone precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification and nitrone formation processes, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Nicotinic Acid Methyl Ester 5-N-Methylnitrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nicotinic Acid Methyl Ester 5-N-Methylnitrone is primarily used in proteomics research. Its applications extend to various fields, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to nicotinic acid.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nicotinic Acid Methyl Ester 5-N-Methylnitrone involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic Acid Methyl Ester 5-N-Methylnitrone is unique due to the presence of the nitrone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(13)6-7-3-8(5-10-4-7)9(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUAISHOPGNAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC(=CN=C1)C(=O)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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